MS154N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

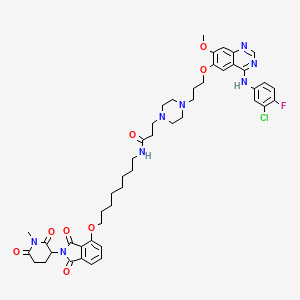

C47H56ClFN8O8 |

|---|---|

分子量 |

915.4 g/mol |

IUPAC名 |

3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide |

InChI |

InChI=1S/C47H56ClFN8O8/c1-54-42(59)16-15-37(46(54)61)57-45(60)32-11-9-12-38(43(32)47(57)62)64-25-8-6-4-3-5-7-18-50-41(58)17-20-56-23-21-55(22-24-56)19-10-26-65-40-28-33-36(29-39(40)63-2)51-30-52-44(33)53-31-13-14-35(49)34(48)27-31/h9,11-14,27-30,37H,3-8,10,15-26H2,1-2H3,(H,50,58)(H,51,52,53) |

InChIキー |

XFUDPXQGWCYCCR-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCNC(=O)CCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of MS154N: A Technical Guide to a Non-Degrading EGFR Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154N is a critical negative control compound for the potent and selective Epidermal Growth Factor Receptor (EGFR) degrader, MS154. As a close structural analog of MS154, this compound retains high-affinity binding to both wild-type and mutant forms of EGFR. However, it is engineered to be incapable of recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This unique characteristic makes this compound an indispensable tool for dissecting the specific cellular consequences of EGFR degradation induced by MS154, distinguishing them from effects solely attributable to EGFR binding. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic small molecule designed as a negative control for MS154, a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of mutant EGFR. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate target proteins. MS154 is composed of a ligand that binds to EGFR (derived from gefitinib), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). In contrast, while possessing the same EGFR-binding warhead, this compound is structurally modified to prevent its interaction with CRBN.[1]

The primary utility of this compound in research and drug development lies in its ability to isolate the biological effects of EGFR occupancy from those of EGFR degradation. By comparing the cellular outcomes of treatment with MS154 versus this compound, researchers can definitively attribute specific downstream signaling events and phenotypic changes to the proteasomal degradation of EGFR.

Mechanism of Action

The mechanism of action of this compound is fundamentally one of competitive binding to EGFR without initiating the subsequent steps of the degradation cascade.

-

EGFR Binding: this compound contains a warhead derived from the EGFR inhibitor gefitinib, which allows it to bind with high affinity to the ATP-binding pocket of the EGFR kinase domain. This binding is observed in both wild-type and mutant forms of the receptor.

-

Inability to Recruit E3 Ligase: Unlike its active counterpart MS154, this compound is designed to lack the ability to bind to the CRBN E3 ligase.[1] This is the key structural and functional difference that defines this compound as a negative control.

-

No Ternary Complex Formation: Consequently, this compound cannot form the critical ternary complex consisting of EGFR, the PROTAC molecule, and the E3 ligase (EGFR-MS154N-CRBN). The formation of this complex is an absolute prerequisite for the proximity-induced ubiquitination of the target protein.

-

No Ubiquitination and Degradation: Without the recruitment of CRBN, EGFR is not polyubiquitinated and is therefore not marked for degradation by the 26S proteasome. As a result, treatment with this compound does not lead to a reduction in EGFR protein levels.[1]

-

Potential for Kinase Inhibition: Due to the nature of its gefitinib-derived warhead, this compound may exert some level of competitive inhibition on the kinase activity of EGFR, potentially leading to a reduction in the phosphorylation of downstream signaling proteins. However, this effect is distinct from the profound and sustained pathway inhibition observed with EGFR degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active counterpart, MS154, for comparative purposes.

| Compound | Target | Binding Affinity (Kd) | Reference |

| This compound | Wild-Type EGFR | 3 nM | |

| This compound | L858R-mutant EGFR | 4.3 nM | |

| MS154 | Wild-Type EGFR | 1.8 nM | [2] |

| MS154 | L858R-mutant EGFR | 3.8 nM | [2] |

| Compound | Cell Line | EGFR Genotype | Degradation (DC50) | Maximum Degradation (Dmax) | Reference |

| This compound | HCC-827 | EGFR del19 | No significant degradation | Not applicable | [1] |

| This compound | H3255 | EGFR L858R | No significant degradation | Not applicable | [1] |

| MS154 | HCC-827 | EGFR del19 | 11 nM | >95% at 50 nM | |

| MS154 | H3255 | EGFR L858R | 25 nM | >95% at 50 nM |

Signaling Pathways

The binding of this compound to EGFR without inducing its degradation allows for a nuanced investigation of the EGFR signaling pathway. The primary signaling cascades downstream of EGFR that are relevant in this context are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

While this compound is not expected to cause the profound and sustained inhibition of these pathways that results from EGFR degradation, its binding to the kinase domain may lead to a partial reduction in the phosphorylation of key downstream effectors. The following diagrams illustrate the expected differential effects of MS154 and this compound on EGFR signaling.

References

An In-depth Technical Guide to MS154N: A Negative Control for EGFR-Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS154N is a crucial chemical probe and negative control for studying the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a close structural analog of the potent EGFR degrader MS154, this compound was rationally designed to bind to EGFR without inducing its degradation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, enabling researchers to effectively utilize this compound in their investigations of EGFR-directed therapeutics and the broader field of targeted protein degradation.

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The development of selective and potent degraders requires rigorous validation, including the use of appropriate negative controls.

MS154 is a potent and selective PROTAC that recruits the E3 ligase Cereblon (CRBN) to degrade mutant EGFR.[1] To confirm that the degradation of EGFR by MS154 is dependent on the recruitment of CRBN, its inactive analog, this compound, was developed. This compound retains the EGFR-binding moiety but is modified to abolish its interaction with CRBN. Consequently, this compound serves as an indispensable tool to delineate the specific PROTAC-mediated effects of MS154 from other potential pharmacological activities.

Chemical Structure and Properties

This compound is a complex small molecule with a chemical structure designed to engage EGFR. Below are its key chemical identifiers and properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-N-(8-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)octyl)propanamide | [2] |

| Molecular Formula | C47H56ClFN8O8 | [2] |

| Molecular Weight | 915.46 g/mol | [2] |

| CAS Number | 2675490-97-6 | [2] |

| Appearance | Solid powder | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) | [2] |

| Storage | Store at -20°C for long-term stability. | [3] |

Mechanism of Action as a Negative Control

The utility of this compound lies in its specific inability to induce EGFR degradation, despite binding to the receptor. This is in stark contrast to its active counterpart, MS154.

-

MS154 (Active Degrader): Binds to both mutant EGFR and the E3 ligase CRBN, forming a ternary complex. This proximity induces the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.

-

This compound (Negative Control): Contains the same EGFR-binding warhead as MS154 and thus exhibits high binding affinity to both wild-type and L858R-mutant EGFR.[2] However, a modification to the CRBN-binding moiety prevents its recruitment of the E3 ligase. Without the formation of a productive ternary complex, EGFR is not ubiquitinated and subsequently not degraded.[1]

This key difference allows researchers to attribute the degradation-dependent pharmacology observed with MS154 specifically to the PROTAC mechanism.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.[3]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of the EGFR-targeting moiety with the modified CRBN ligand via a linker. The following is a representative synthetic scheme.

Detailed Protocol: The synthesis of this compound (compound 28 in Cheng et al., 2020) involves the final coupling of two key intermediates.

-

Step 1: Synthesis of the EGFR-binding intermediate with the linker. This involves reacting a gefitinib analog, where the morpholine (B109124) group is replaced with a piperazine, with a linker containing a carboxylic acid.

-

Step 2: Synthesis of the modified CRBN-binding moiety with the linker. A pomalidomide derivative that does not bind to CRBN is coupled to the other end of the linker.

-

Step 3: Final Coupling. The two intermediates from steps 1 and 2 are coupled, typically via an amide bond formation, to yield the final product, this compound.

For detailed, step-by-step instructions, reagents, and purification methods, please refer to the Supporting Information of Cheng M, et al. J Med Chem. 2020 Feb 13;63(3):1216-1232.

EGFR Degradation Assay (Western Blot)

This protocol is used to assess the ability of a compound to induce the degradation of EGFR in cells.

Materials:

-

Mutant EGFR-expressing cells (e.g., HCC-827 or H3255)

-

This compound and MS154

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total EGFR, anti-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate mutant EGFR-expressing cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or MS154 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against total EGFR and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities for EGFR and the loading control.

-

Normalize the EGFR signal to the loading control signal for each sample.

-

Compare the normalized EGFR levels in treated samples to the vehicle control to determine the extent of degradation.

Competitive Binding Assay for Kd Determination

This assay measures the binding affinity of this compound to EGFR.

Materials:

-

Recombinant EGFR protein (WT or mutant)

-

A fluorescently labeled EGFR ligand

-

Assay buffer

-

This compound

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add a fixed concentration of the fluorescently labeled EGFR ligand to each well.

-

Add the different concentrations of this compound to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the recombinant EGFR protein to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization.

Data Analysis:

-

The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent ligand.

-

The Kd value is determined by fitting the data to a suitable binding model.

Table 2: Representative Biological Data for this compound

| Assay | Cell Line/Target | Result | Reference |

| EGFR Degradation | HCC-827, H3255 | No significant degradation | [1] |

| Binding Affinity (Kd) | WT EGFR | 3.0 nM | [2] |

| Binding Affinity (Kd) | L858R-mutant EGFR | 4.3 nM | [2] |

Signaling Pathway Visualization

This compound, by binding to EGFR without causing its degradation, does not affect the downstream signaling pathways that are constitutively activated by mutant EGFR in cancer cells. This is in contrast to an active degrader like MS154, which would inhibit these pathways.

Conclusion

This compound is an essential, well-characterized negative control for studying EGFR-targeted protein degradation. Its ability to bind EGFR without inducing degradation allows for the unambiguous assessment of the PROTAC-mediated effects of its active counterpart, MS154. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings, contributing to the rigorous validation of novel cancer therapeutics and the advancement of our understanding of targeted protein degradation.

References

- 1. scispace.com [scispace.com]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on MS154N Found

Despite a comprehensive search for the discovery, synthesis, and biological activity of a compound designated MS154N, no specific information matching this identifier could be located in the public domain.

This suggests that "this compound" may be an internal, pre-publication, or otherwise non-publicly disclosed compound name. The search for its discovery, synthesis protocols, mechanism of action, and quantitative data across scientific databases and the broader web did not yield any relevant results.

Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational information. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly for details.

Should information on this compound become publicly available, a technical guide could be developed. Such a guide would typically include:

-

Discovery: An overview of the screening process, lead identification, and the rationale for its selection.

-

Synthesis: A detailed, step-by-step chemical synthesis protocol.

-

Mechanism of Action: Elucidation of the signaling pathways and molecular targets through which this compound exerts its effects.

-

Quantitative Data: Tables summarizing key metrics such as IC50, EC50, binding affinities, and other relevant pharmacological data.

-

Experimental Protocols: Detailed methodologies for the key experiments used to characterize the compound.

-

Visualizations: Diagrams of signaling pathways and experimental workflows to aid in comprehension.

In-depth Technical Guide: Preliminary In Vitro Studies with MS154N

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of Preclinical In Vitro Data for MS154N

Executive Summary

This document provides a detailed summary of the preliminary in vitro studies conducted on the novel compound this compound. The information contained herein is intended for an audience with a strong scientific background in drug discovery and development. All available quantitative data has been compiled into structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visual representations of critical signaling pathways and experimental workflows are included to enhance understanding of the compound's mechanism of action and the methodologies employed in its initial characterization.

Introduction

The identification and preclinical evaluation of novel therapeutic agents are foundational to the advancement of medicine. This guide focuses on this compound, a promising new chemical entity that has undergone initial in vitro screening to determine its biological activity and potential as a therapeutic candidate. The following sections will provide a comprehensive technical overview of the findings to date.

Quantitative Data Summary

The primary screening of this compound involved a battery of in vitro assays to assess its potency, selectivity, and potential mechanisms of action. The quantitative data from these studies are summarized below.

Table 1: Cellular Potency of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 45.8 |

| HCT116 | Colon | 22.5 |

| PC-3 | Prostate | 88.1 |

Table 2: Kinase Inhibitory Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR | > 10,000 |

| VEGFR2 | 8.7 |

| PDGFRβ | 12.3 |

| c-Kit | 25.1 |

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay

-

Cell Lines and Culture: MCF-7, A549, HCT116, and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

-

Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader. IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

In Vitro Kinase Assay

-

Kinases: Recombinant human EGFR, VEGFR2, PDGFRβ, and c-Kit were used.

-

Assay Procedure: Kinase activity was measured using the ADP-Glo™ Kinase Assay (Promega). The assay was performed in 384-well plates with a final reaction volume of 10 µL. This compound was pre-incubated with the kinases for 15 minutes before the addition of the substrate and ATP.

-

Data Analysis: Luminescence was measured after the kinase reaction. IC₅₀ values were determined by fitting the data to a sigmoidal dose-response curve using nonlinear regression analysis.

Visualizations: Signaling Pathways and Workflows

To visually articulate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway inhibition by this compound.

MS154N: A Technical Guide to a Negative Control for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154N is a crucial chemical probe and negative control for studying the biological activity of MS154, a potent and selective Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. MS154 is engineered to target mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer, for degradation by the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

In contrast, this compound is structurally analogous to MS154 and retains high binding affinity for EGFR but is designed to be incapable of recruiting the CRBN E3 ligase.[2] This critical difference makes this compound an indispensable tool for confirming that the observed biological effects of MS154 are a direct result of CRBN-mediated EGFR degradation and not due to other pharmacological effects of the molecule.

Core Biological Activity and Function

The primary role of this compound is to serve as a negative control in experiments involving MS154. Its biological activity is therefore best understood in the context of what it does not do compared to its active counterpart.

Binding Affinity to EGFR

This compound exhibits high binding affinity for both wild-type (WT) and L858R-mutant EGFR, comparable to the active degrader MS154. This confirms that the "warhead" component of the molecule, derived from the EGFR inhibitor gefitinib, is functional in binding to the target protein.[1]

Table 1: Binding Affinity of this compound and MS154 for EGFR

| Compound | Target | Kd (nM) |

| This compound | WT EGFR | 3 |

| This compound | L858R-mutant EGFR | 4.3 |

| MS154 | WT EGFR | 1.8 |

| MS154 | L858R-mutant EGFR | 3.8 |

Data sourced from Tocris Bioscience and BenchChem.[3]

Lack of EGFR Degradation

The defining functional characteristic of this compound is its inability to induce the degradation of EGFR. While MS154 effectively reduces the levels of mutant EGFR in a concentration-dependent manner, this compound does not cause a significant reduction in EGFR levels.[2] This is because this compound lacks the necessary moiety to recruit the CRBN E3 ligase, preventing the ubiquitination and subsequent proteasomal degradation of EGFR.

Table 2: In-Cell Degradation Potency of MS154 vs. This compound

| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Dmax |

| MS154 | HCC-827 | exon 19 deletion | 11 | >95% at 50 nM |

| MS154 | H3255 | L858R | 25 | >95% at 50 nM |

| This compound | H3255 | L858R | No significant degradation | Not applicable |

DC50: Concentration at which 50% degradation is observed. Dmax: Maximum degradation. Data for MS154 sourced from BenchChem.[1][3] Data for this compound is based on its characterization as a non-degrading control.[2]

Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades crucial for cell survival and proliferation, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] The active PROTAC, MS154, induces the degradation of EGFR, thereby inhibiting these downstream signals. In contrast, this compound, by binding to EGFR without inducing its degradation, does not lead to the shutdown of these pathways. This allows researchers to distinguish between the effects of EGFR degradation and simple receptor occupancy.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on MS154, a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), and its related compounds. This document outlines the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the broader context of EGFR signaling in cancer.

Introduction to MS154 and Targeted Protein Degradation

MS154 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Unlike traditional inhibitors that block a protein's function, PROTACs lead to the physical removal of the target protein.

MS154 is specifically designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently dysregulated in various cancers, most notably non-small cell lung cancer (NSCLC). It is a cereblon-recruiting degrader, composed of a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN), a linker, and a warhead, gefitinib (B1684475), which binds to the kinase domain of EGFR.[1] MS154N serves as a crucial negative control for experiments involving MS154. While it binds to EGFR with high affinity, it does not recruit the E3 ligase and therefore does not induce EGFR degradation, helping to validate that the observed effects of MS154 are due to its degradation activity.[1]

Mechanism of Action

The primary mechanism of action of MS154 is to induce the formation of a ternary complex between mutant EGFR and the E3 ubiquitin ligase cereblon. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of EGFR. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. MS154 is subsequently released and can catalytically induce the degradation of multiple EGFR molecules.

Quantitative Data

The following tables summarize the key quantitative data for MS154 and related compounds from the literature.

Table 1: In Vitro Degradation Activity of MS154

| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |

| HCC-827 | exon 19 deletion | 11 | >95 | [1] |

| H3255 | L858R | 25 | >95 | [1] |

Table 2: Binding Affinities of MS154 and this compound to EGFR

| Compound | EGFR Genotype | Kd (nM) | Reference |

| MS154 | Wild-Type | 3.0 | [1] |

| MS154 | L858R Mutant | 4.3 | [1] |

| This compound | Wild-Type | Not Reported | [1] |

| This compound | L858R Mutant | Not Reported | [1] |

Table 3: Comparison of Gefitinib-Based EGFR PROTACs

| Compound | E3 Ligase Recruited | Target EGFR Mutations | DC50 in HCC-827 (nM) | Reference |

| MS154 | Cereblon (CRBN) | exon 19 del, L858R | 11 | [1] |

| Gefitinib-based PROTAC 3 | von Hippel-Lindau (VHL) | exon 19 del, L858R | 11.7 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on MS154 and related compounds.

Synthesis of MS154

The synthesis of MS154 involves a multi-step process, beginning with the synthesis of the gefitinib-linker intermediate and the pomalidomide-linker intermediate, followed by their conjugation. A generalized synthetic scheme is presented below, based on reported methods for similar PROTACs.

Protocol for a key coupling step (Amide Coupling):

-

Dissolve the gefitinib analog with a carboxylic acid handle (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine-containing linker (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired gefitinib-linker intermediate.

Western Blotting for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with MS154.

Materials:

-

Cancer cell lines (e.g., HCC-827, H3255)

-

MS154 and this compound (as a negative control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR and anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MS154 or this compound for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control signal. Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

MS154 and this compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS154 or this compound for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: Plot the luminescent signal against the compound concentration and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the EGFR-MS154-CRBN ternary complex.

Materials:

-

Cancer cell lines

-

MS154

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Antibody against CRBN (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Antibodies for Western blotting: anti-EGFR and anti-CRBN

Procedure:

-

Cell Treatment: Treat cells with MS154 and MG132 (to prevent degradation of the complex) for a few hours.

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-CRBN antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against EGFR and CRBN to detect the co-immunoprecipitated proteins.

EGFR Signaling Pathway

EGFR is a key regulator of cell growth, proliferation, and survival. Upon binding of its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival. By degrading EGFR, MS154 effectively shuts down these pro-tumorigenic signaling pathways.

Conclusion

MS154 is a potent and selective degrader of mutant EGFR, demonstrating the therapeutic potential of PROTAC technology for targeting oncogenic driver proteins in cancer. Its mechanism of action, which involves hijacking the ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into the in vivo efficacy and safety profile of MS154 and related compounds is warranted to fully realize their clinical potential.

References

Unveiling the Specificity of EGFR Degradation: A Technical Guide to MS154N

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. These bifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. MS154 is a potent and selective PROTAC designed to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.[1] This technical guide delves into the unique role of MS154N, a closely related molecule that serves as a critical negative control, allowing researchers to dissect the specific consequences of EGFR degradation from mere receptor engagement. The novelty of this compound lies in its ability to bind to EGFR with high affinity without inducing its degradation, thereby providing a powerful tool to validate that the observed biological effects of MS154 are a direct result of protein elimination and not simply receptor inhibition.

Core Mechanism of Action: MS154 vs. This compound

MS154 operates by forming a ternary complex between mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity facilitates the ubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1] This targeted degradation leads to the shutdown of downstream pro-survival signaling pathways.[1]

In contrast, this compound was designed as a negative control. While it retains the EGFR-binding moiety of MS154, it is structurally modified to prevent recruitment of the E3 ligase.[2] This critical difference means that this compound can bind to EGFR but cannot initiate the ubiquitination and degradation cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data that differentiate MS154 and this compound, highlighting the novelty of this compound as a non-degrading binder.

| Compound | Target | Binding Affinity (Kd) | Assay Type |

| This compound | Wild-Type EGFR | 3 nM | Competitive Binding Assay |

| This compound | L858R-mutant EGFR | 4.3 nM | Competitive Binding Assay |

| MS154 | Mutant EGFR | Not explicitly stated, but potent | Biochemical/Cellular Assays |

Table 1: Binding Affinity of MS154 and this compound to EGFR. This table shows that this compound binds to both wild-type and mutant EGFR with high affinity.[1]

| Compound | Cell Line | DC50 | Dmax | Treatment Time |

| MS154 | HCC-827 | 5.0 nM | >95% | 16 hours |

| MS154 | H3255 | 3.3 nM | >95% | 16 hours |

| This compound | HCC-827 / H3255 | No significant degradation | Not applicable | Not applicable |

Table 2: EGFR Degradation Efficiency of MS154 and this compound. This table illustrates the potent degradation of mutant EGFR by MS154 in lung cancer cell lines, while this compound does not induce degradation.[2] DC50 represents the concentration at which 50% of the protein is degraded, and Dmax is the maximum degradation observed.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Western Blot for EGFR Degradation

This protocol is used to assess the degradation of mutant EGFR in cancer cell lines following treatment with MS154 or this compound.

Materials:

-

HCC-827 or H3255 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

MS154 and this compound

-

DMSO (vehicle control)

-

6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Plate HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of MS154 or this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 16-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-EGFR and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR protein levels to the loading control (β-actin).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the effect of MS154 and this compound on the proliferation and viability of cancer cells.

Materials:

-

HCC-827 or H3255 cells

-

Complete growth medium

-

MS154 and this compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MS154 or this compound for 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

EGFR Downstream Signaling Pathways

By inducing the degradation of mutant EGFR, MS154 effectively shuts down the key downstream signaling pathways that drive cancer cell proliferation and survival. This compound, by only binding to EGFR without causing its degradation, would not be expected to have a significant impact on these pathways.

The two major signaling cascades affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: A critical regulator of cell division and proliferation.[1][3]

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and proliferation.[1][3]

Conclusion

This compound stands as an indispensable tool for researchers in the field of targeted protein degradation and cancer biology. Its ability to bind EGFR with high affinity, yet fail to induce its degradation, provides a clear and unambiguous control to demonstrate that the anti-cancer effects of its counterpart, MS154, are a direct consequence of eliminating the oncogenic driver protein. The use of this compound in experimental setups is crucial for validating the mechanism of action of EGFR degraders and for accurately interpreting the downstream cellular consequences of targeted protein degradation. This technical guide provides the foundational knowledge and protocols to effectively utilize this compound in elucidating the specific role of EGFR degradation in cancer.

References

Methodological & Application

MS154N: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154N is a novel heterobifunctional small molecule, classified as a proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the serine/threonine kinase AKT (also known as Protein Kinase B). This compound functions by hijacking the cell's natural ubiquitin-proteasome system. It forms a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and all three isoforms of AKT (AKT1, AKT2, and AKT3), leading to the ubiquitination and subsequent proteasomal degradation of AKT. This targeted degradation of AKT results in the sustained inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. Compared to traditional kinase inhibitors, this compound offers a distinct mechanism of action that can lead to a more profound and durable suppression of the PI3K/AKT signaling axis.

Mechanism of Action

This compound is a VHL-recruiting pan-AKT degrader. One end of the molecule binds to the AKT protein, while the other end engages the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to AKT. The resulting polyubiquitinated AKT is then recognized and degraded by the 26S proteasome. This event-driven pharmacology allows for sub-stoichiometric, catalytic degradation of AKT, leading to a prolonged pharmacodynamic effect.

Data Presentation

The following tables summarize representative quantitative data for a VHL-recruiting pan-AKT degrader, MS21, which serves as a surrogate for this compound. This data illustrates the expected potency and cellular effects of this class of compounds.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | Cancer Type | DC₅₀ (AKT Degradation) | IC₅₀ (Cell Proliferation) |

| PC-3 | Prostate Cancer | 8.8 nM[1][2][3] | Not explicitly stated, but proliferation is inhibited[2] |

| BT474 | Breast Cancer | Not explicitly stated, but potent degradation observed[1] | Not explicitly stated, but proliferation is inhibited |

| MDA-MB-468 | Breast Cancer | Not explicitly stated, but potent degradation observed | Not explicitly stated, but proliferation is inhibited[2] |

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits 50% of cell proliferation.

Table 2: Effect on Cell Cycle Distribution in PC-3 Cells

| Treatment | % of Cells in G₀/G₁ | % of Cells in S Phase | % of Cells in G₂/M |

| Vehicle Control | Representative Value | Representative Value | Representative Value |

| This compound (surrogate MS21) | Increased | Decreased | Increased |

Note: Specific percentages are not provided in the source, but the trend of cell cycle arrest is reported.[2]

Table 3: Induction of Apoptosis

| Cell Line | Treatment | % Apoptotic Cells |

| T47D | Vehicle Control | Baseline |

| T47D | This compound (surrogate INY-05-040) | Increased |

| BT-474 | Vehicle Control | Baseline |

| BT-474 | This compound (surrogate INY-05-040) | Significantly Increased |

Note: VHL-recruiting AKT degraders like INY-05-040 have been shown to induce apoptosis, particularly in sensitive cell lines.[4][5]

Experimental Protocols

General Cell Culture Guidelines

-

Cell Lines: Adherent human cancer cell lines with an active PI3K/AKT pathway (e.g., PC-3, BT474, MDA-MB-468) are recommended.

-

Culture Medium: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For cellular experiments, dilute the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: Western Blot for AKT Degradation

This protocol is designed to assess the dose-dependent degradation of AKT protein following treatment with this compound.

Materials:

-

Selected cancer cell line

-

Complete growth medium

-

This compound

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pan-AKT, rabbit anti-phospho-AKT (Ser473), mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

96-well plates

-

Selected cancer cell line

-

Complete growth medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

Selected cancer cell line

-

Complete growth medium

-

This compound

-

DMSO

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

6-well plates

-

Selected cancer cell line

-

Complete growth medium

-

This compound

-

DMSO

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A to stain the cellular DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Concluding Remarks

This compound represents a promising therapeutic strategy for cancers dependent on the PI3K/AKT signaling pathway. Its ability to induce the degradation of AKT offers a more sustained and potentially more effective anti-cancer effect compared to traditional kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound in relevant cancer cell models. Careful execution of these experiments will be crucial in further elucidating the therapeutic potential of this novel AKT degrader.

References

- 1. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for MS154 in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154 is a first-in-class, selective, CRBN-recruiting Proteolysis-Targeting Chimera (PROTAC) designed to degrade mutated Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a receptor tyrosine kinase that, when mutated, can become a driver of oncogenesis in various cancers, notably non-small cell lung cancer (NSCLC).[3][4] MS154 functions by inducing the degradation of mutant EGFR through the ubiquitin-proteasome system, offering a promising therapeutic strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).[1][3] These application notes provide a detailed protocol for the in vivo administration and evaluation of MS154 in a mouse xenograft model. While MS154 has been shown to be bioavailable in mice, specific in vivo efficacy studies have not been extensively published.[1] Therefore, the following protocols are based on established methodologies for similar CRBN-recruiting EGFR degraders.[5]

Mechanism of Action and Signaling Pathway

MS154 is a heterobifunctional molecule composed of a ligand that binds to mutated EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This binding event brings the E3 ligase into close proximity with the mutant EGFR, leading to the ubiquitination of the receptor and its subsequent degradation by the proteasome.[6][7] By degrading the entire EGFR protein, MS154 can inhibit downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

Caption: Mechanism of action of MS154 and its effect on the EGFR signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for a similar CRBN-recruiting EGFR degrader, "PROTAC EGFR degrader 7," which can be used as a starting point for designing experiments with MS154.[5]

| Parameter | Cell Line | Value | In Vivo Model | Dosing Regimen | Result |

| DC50 | NCI-H1975 (EGFRL858R/T790M) | 13.2 nM | - | - | - |

| IC50 | NCI-H1975 (EGFRL858R/T790M) | 46.82 nM | - | - | - |

| Tumor Growth Inhibition (TGI) | - | - | BALB/c nude mice with NCI-H1975 xenografts | 10 mg/kg, IP, once daily for 24 days | 63.7% |

Experimental Protocols

Mouse Xenograft Model Workflow

Caption: Experimental workflow for a mouse xenograft study with MS154.

Detailed Protocol: In Vivo Efficacy Study

This protocol is adapted from studies on similar CRBN-recruiting EGFR degraders and should be optimized for MS154.[5]

1. Animal Model and Cell Line

-

Animal: Female BALB/c nude mice, 6-8 weeks old.

-

Cell Line: NCI-H1975 (human non-small cell lung cancer) cells, which harbor the EGFRL858R/T790M mutation.

-

Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]

2. Tumor Implantation

-

Harvest NCI-H1975 cells during the exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.[5]

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.[5]

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (L x W2) / 2.[5]

-

Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[5]

4. Preparation of Dosing Solution

-

Vehicle: A common vehicle for PROTACs is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

-

MS154 Solution: Dissolve MS154 in the vehicle solution to the desired final concentration for the target dose (e.g., 10 mg/kg). Prepare this solution fresh daily.[5]

5. Administration of MS154

-

Administer the MS154 dosing solution or vehicle control to the respective groups via intraperitoneal (IP) injection.

-

A representative dosing schedule would be once daily for 21-28 consecutive days.[5]

6. In-life Monitoring

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.[5]

-

Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

7. Study Endpoint and Data Analysis

-

At the end of the treatment period, euthanize the mice according to institutional guidelines.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for EGFR levels, immunohistochemistry).

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[5]

Protocol: Western Blot for EGFR Degradation

This protocol allows for the confirmation of MS154's mechanism of action by assessing the degradation of the target protein in tumor tissue.

1. Sample Preparation

-

Homogenize a portion of the excised tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EGFR (diluted in blocking buffer) overnight at 4°C.

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the corresponding loading control band intensity. Compare the levels of EGFR in the MS154-treated group to the vehicle control group to determine the extent of degradation.

Conclusion

MS154 represents a novel therapeutic approach for cancers driven by mutated EGFR. The protocols outlined above provide a comprehensive framework for the preclinical evaluation of MS154 in a mouse xenograft model. Successful execution of these studies will be critical in advancing our understanding of MS154's therapeutic potential and informing its clinical development. Researchers should adapt and optimize these protocols to suit their specific experimental needs and institutional guidelines.

References

- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent CRBN-recruiting epidermal growth factor receptor (EGFR) degraders in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MS154: A Selective Mutant EGFR Degrader

For Research Use Only

Introduction

MS154 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR).[1] As a heterobifunctional molecule, MS154 functions by engaging an E3 ubiquitin ligase, specifically cereblon (CRBN), and recruiting it to mutant EGFR. This induced proximity leads to the ubiquitination of the EGFR protein and its subsequent degradation by the proteasome. This mechanism offers a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC) by eliminating the entire receptor protein rather than just inhibiting its kinase activity. MS154 has demonstrated high selectivity for mutant EGFR over wild-type (WT) EGFR, making it a valuable tool for cancer research and drug development.[2][3]

These application notes provide detailed protocols for the use of MS154 in both in vitro and in vivo research settings, guidelines for dosage and administration, and a summary of its key performance data.

Quantitative Data Summary

The following tables summarize the in vitro performance of MS154 in relevant cancer cell lines.

Table 1: Binding Affinity of MS154

| Target | Kd (nM) |

| EGFR WT | 1.8 |

| EGFR L858R mutant | 3.8 |

Data from MedchemExpress.[1]

Table 2: In Vitro Degradation of Mutant EGFR by MS154

| Cell Line | EGFR Mutation | DC50 (nM) | Dmax | Treatment Time (hours) |

| HCC-827 | exon 19 deletion | 11 | >95% at 50 nM | 16 |

| H3255 | L858R | 25 | >95% at 50 nM | 16 |

Data compiled from Cheng et al., 2020.[2][4]

Signaling Pathway and Mechanism of Action

MS154 leverages the cell's own ubiquitin-proteasome system to achieve targeted degradation of mutant EGFR. The process can be visualized as a catalytic cycle where MS154 acts as a bridge between the target protein and the E3 ligase machinery.

Downstream of EGFR, MS154-induced degradation leads to the inhibition of key oncogenic signaling pathways.

Experimental Protocols

In Vitro Studies

Protocol 1: Western Blotting for EGFR Degradation

This protocol is for determining the DC50 and Dmax of MS154 in mutant EGFR-expressing cell lines.

Materials:

-

Mutant EGFR-expressing cells (e.g., HCC-827, H3255)

-

Complete cell culture medium

-

MS154 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-GAPDH, or anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of MS154 concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using an ECL substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize EGFR band intensity to the loading control.

-

Plot the percentage of EGFR remaining versus the log of the MS154 concentration to determine the DC50.

-

Protocol 2: Cell Viability Assay

This protocol measures the effect of MS154 on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCC-827)

-

Complete cell culture medium

-

MS154 (stock solution in DMSO)

-

DMSO (vehicle control)

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of MS154 for a specified period (e.g., 72 hours).

-

-

Assay Procedure (MTT example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot cell viability against the log of the compound concentration to determine the IC50.

-

In Vivo Studies

Pharmacokinetic Profile: A pharmacokinetic study in male Swiss Albino mice following a single 50 mg/kg intraperitoneal (IP) injection showed that MS154 is bioavailable.[5]

Protocol 3: Xenograft Tumor Model (General Protocol)

While a specific in vivo efficacy study for MS154 with a detailed dosing regimen was not found in the provided search results, the following is a general protocol for a xenograft study based on similar EGFR degraders. The dosage and administration schedule for MS154 should be further optimized.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

HCC-827 cells

-

Matrigel (optional)

-

MS154

-

Vehicle for in vivo administration (to be determined based on solubility and stability testing)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject HCC-827 cells (typically 5 x 106 cells in 150 µL PBS, potentially with Matrigel) into the flank of the mice.[4]

-

-

Tumor Growth and Randomization:

-

Allow tumors to reach a palpable size (e.g., 70-80 mm³).[4]

-

Randomize mice into treatment and control groups.

-

-

Dosing and Administration:

-

Note: An optimized dosing regimen for MS154 efficacy studies is not yet established. Based on pharmacokinetic data and studies with similar compounds, a starting point for optimization could be:

-

Administer MS154 or vehicle to the respective groups according to the determined schedule.

-

-

Monitoring:

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure final tumor weights.

-

Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for EGFR levels).

-

Disclaimer

This document is intended for research use only and does not constitute guidance for clinical use. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 5. PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of MS154N in High-Throughput Screening for Targeted EGFR Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS154N is a crucial tool in the high-throughput screening (HTS) of compounds designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This compound serves as a negative control for its active counterpart, MS154, a potent and selective proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.

Structurally similar to MS154, this compound possesses a high binding affinity for both wild-type and mutant EGFR. However, it lacks the ability to recruit the CRBN E3 ligase, and therefore does not induce significant degradation of EGFR. This property makes this compound an indispensable control for distinguishing between true targeted protein degradation and other mechanisms of action, such as target engagement without degradation or off-target effects, which may be observed in a high-throughput screen. By comparing the cellular effects of active degraders like MS154 with this compound, researchers can confidently identify and prioritize compounds that specifically mediate EGFR degradation.

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening campaigns aimed at discovering and characterizing novel EGFR degraders.

Mechanism of Action and Signaling Pathways

This compound, as a negative control for the EGFR degrader MS154, helps to elucidate the specific effects of targeted protein degradation. While MS154 actively recruits the CRBN E3 ligase to EGFR, leading to its ubiquitination and proteasomal degradation, this compound binds to EGFR without initiating this degradation cascade.

The degradation of EGFR by active PROTACs like MS154 leads to the downregulation of key signaling pathways that are often constitutively active in cancer cells. The primary pathways affected are:

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Its inhibition through EGFR degradation can lead to apoptosis and reduced cell proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This is a key regulator of cell division and proliferation. Downregulation of this pathway contributes to the anti-proliferative effects of EGFR degradation.

The use of this compound in screening assays allows researchers to confirm that the observed downstream effects on these pathways are a direct result of EGFR degradation, rather than mere receptor inhibition or other off-target activities of the screened compounds.

Figure 1. EGFR Signaling and PROTAC-mediated Degradation.

Data Presentation

The following tables summarize key quantitative data for this compound and its active counterpart, MS154. These values are essential for designing and interpreting high-throughput screening experiments.

| Compound | Target | Binding Affinity (Kd, nM) | Cell Line | DC50 (nM) | Dmax (%) |

| MS154 | Mutant EGFR (L858R) | 3.8 | HCC827 | 11 | >95 |

| Mutant EGFR (del19) | - | H3255 | 25 | >95 | |

| Wild-Type EGFR | 1.8 | - | Not significant | <10 | |

| This compound | Mutant EGFR (L858R) | ~3-4 | HCC827/H3255 | Not applicable | No significant degradation |

| Wild-Type EGFR | 3 | - | Not applicable | No significant degradation |

Table 1: Comparative Activity of MS154 and this compound. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are typically determined after 16-24 hours of treatment.

| Parameter | MS154 | This compound | Rationale |

| Primary Screen Hit | EGFR Degradation > 50% | No significant degradation | Identifies compounds that induce degradation. |

| Secondary Assay (Dose-Response) | Potent DC50 | Inactive | Confirms potency and degradation-dependent activity. |

| Downstream Signaling (p-AKT) | Significant Inhibition | No significant inhibition | Validates functional consequence of degradation. |

Table 2: Expected Outcomes in a High-Throughput Screen. This table illustrates the differential results expected when using MS154 as a positive control and this compound as a negative control.

Experimental Protocols

This section provides detailed protocols for utilizing this compound in high-throughput screening for EGFR degraders.

High-Throughput Screening Workflow for EGFR Degraders

Figure 2. High-Throughput Screening Workflow.

Protocol 1: Primary High-Throughput Screen for EGFR Degradation

This protocol is designed for a 384-well plate format and utilizes an antibody-based detection method such as In-Cell Western or Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HCC827 or H3255 cells (harboring EGFR mutations)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Assay plates (384-well, clear bottom, black walls)

-

Compound library, MS154, this compound, and DMSO

-

Reagents for EGFR detection (e.g., primary anti-EGFR antibody, fluorescently labeled secondary antibody)

-

Plate reader capable of fluorescence or TR-FRET detection

Procedure:

-

Cell Plating:

-

Trypsinize and count HCC827 cells.

-